molecular formula C17H17NO3 B14220787 [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene CAS No. 742077-44-7

[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene

Cat. No.: B14220787
CAS No.: 742077-44-7
M. Wt: 283.32 g/mol
InChI Key: FACDIRWSQDXDKZ-UHFFFAOYSA-N
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Description

[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene is an organic compound characterized by the presence of a nitro group, a phenyl group, and an ethoxy group attached to a prop-1-en-1-yl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene typically involves the reaction of 2-nitro-1-phenylethanol with a suitable alkylating agent under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and alkyl halides as alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products

    Oxidation: Amino derivatives

    Reduction: Nitroso or hydroxylamine derivatives

    Substitution: Nitrated or halogenated phenyl derivatives

Scientific Research Applications

[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenyl and ethoxy groups contribute to the compound’s overall reactivity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    [2-Nitro-1-phenylethanol]: Similar in structure but lacks the prop-1-en-1-yl backbone.

    [3-(2-Nitro-1-phenylethoxy)propane]: Similar but lacks the double bond in the prop-1-en-1-yl group.

    [2-Nitro-1-phenylethylamine]: Similar but contains an amino group instead of an ethoxy group.

Uniqueness

[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene is unique due to the presence of both a nitro group and an ethoxy group attached to a prop-1-en-1-yl backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

742077-44-7

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

3-(2-nitro-1-phenylethoxy)prop-1-enylbenzene

InChI

InChI=1S/C17H17NO3/c19-18(20)14-17(16-11-5-2-6-12-16)21-13-7-10-15-8-3-1-4-9-15/h1-12,17H,13-14H2

InChI Key

FACDIRWSQDXDKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(C[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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